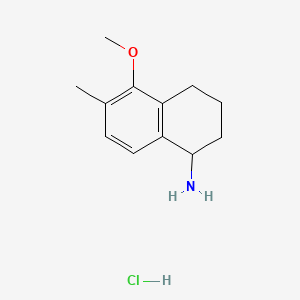

5-Methoxy-6-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride

CAS No.:

Cat. No.: VC13805991

Molecular Formula: C12H18ClNO

Molecular Weight: 227.73 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H18ClNO |

|---|---|

| Molecular Weight | 227.73 g/mol |

| IUPAC Name | 5-methoxy-6-methyl-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride |

| Standard InChI | InChI=1S/C12H17NO.ClH/c1-8-6-7-9-10(12(8)14-2)4-3-5-11(9)13;/h6-7,11H,3-5,13H2,1-2H3;1H |

| Standard InChI Key | YGDHZOSAAQRHQA-UHFFFAOYSA-N |

| SMILES | CC1=C(C2=C(C=C1)C(CCC2)N)OC.Cl |

| Canonical SMILES | CC1=C(C2=C(C=C1)C(CCC2)N)OC.Cl |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure integrates a partially saturated naphthalene ring system, which distinguishes it from fully aromatic analogs. The tetrahydronaphthalene (tetralin) backbone reduces ring strain while maintaining planar regions for potential molecular interactions. Key substituents include:

-

A methoxy group (-OCH₃) at the 5-position, contributing electron-donating effects.

-

A methyl group (-CH₃) at the 6-position, introducing steric bulk.

-

A primary amine (-NH₂) at the 1-position, protonated to form the hydrochloride salt.

The stereochemistry of the amine group remains unspecified in available data, though chiral centers could influence biological activity.

Physicochemical Data

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₈ClNO |

| Molecular Weight | 227.73 g/mol |

| IUPAC Name | 5-Methoxy-6-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride |

| Standard InChI | InChI=1S/C₁₂H₁₇NO.ClH/c1-8-6-7-9-10(12(8)14-2)4-3-5-11(9)13;/h6-7,11H,3-5,13 |

The hydrochloride salt’s crystalline nature and hygroscopicity necessitate storage in airtight containers under inert conditions.

Synthesis and Preparation

Synthetic Pathway Overview

The synthesis involves four principal stages:

-

Formation of the Tetrahydronaphthalene Core: Cyclohexene derivatives undergo Diels-Alder reactions or catalytic hydrogenation of naphthalene to yield tetralin intermediates.

-

Methoxylation and Methylation: Electrophilic aromatic substitution introduces methoxy and methyl groups at the 5- and 6-positions, respectively. Directed ortho-metalation or Friedel-Crafts alkylation may optimize regioselectivity.

-

Amination: The 1-position is functionalized via nitration followed by reduction or direct nucleophilic substitution, yielding the primary amine.

-

Salt Formation: Reaction with hydrochloric acid converts the free base into the hydrochloride salt, improving crystallinity.

Challenges and Optimization

-

Regioselectivity: Competing substitution patterns require careful control of reaction conditions (e.g., temperature, catalysts).

-

Amine Stability: The primary amine’s susceptibility to oxidation necessitates inert atmospheres during synthesis.

-

Purification: Column chromatography or recrystallization isolates the hydrochloride salt from byproducts.

Chemical Reactivity and Functional Group Transformations

Amine Group Reactivity

The protonated amine in the hydrochloride salt participates in:

-

Acid-Base Reactions: Deprotonation regenerates the free base under alkaline conditions.

-

Nucleophilic Substitution: Alkylation or acylation at the nitrogen atom, though steric hindrance may limit reactivity.

-

Coordination Chemistry: Potential ligand behavior in metal complexes, relevant to catalytic applications.

Ether and Aromatic System Interactions

-

Methoxy Group: Resistant to nucleophilic attack but susceptible to demethylation via strong acids (e.g., HBr).

-

Tetralin Core: Hydrogenation of remaining double bonds could yield decalin derivatives, altering ring conformation.

Comparison with Structural Analogs

| Compound | Substituents | Molecular Weight | Key Differences |

|---|---|---|---|

| 6-Methoxy-5-methyl-tetrahydronaphthalen-1-amine | Methoxy (6-), Methyl (5-) | 191.27 g/mol | Regioisomerism reduces steric effects |

| 5-Methoxy-tetrahydronaphthalen-1-amine | Methoxy (5-) | 177.25 g/mol | Absence of methyl group alters lipophilicity |

Regioisomeric variations significantly impact solubility and biological activity, underscoring the need for precise synthesis .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume